molecular formula C18H21ClN2O2 B2579618 1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea CAS No. 1797025-56-9

1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea

Cat. No.: B2579618
CAS No.: 1797025-56-9
M. Wt: 332.83
InChI Key: NBDSWRGQKSKUIP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methoxy-phenylbutyl group attached to the urea moiety

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea typically involves the reaction of 2-chloroaniline with 2-methoxy-2-phenylbutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Chloroaniline+2-Methoxy-2-phenylbutyl isocyanateThis compound\text{2-Chloroaniline} + \text{2-Methoxy-2-phenylbutyl isocyanate} \rightarrow \text{this compound} 2-Chloroaniline+2-Methoxy-2-phenylbutyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2-methoxyethyl)urea
  • 1-(2-Chlorophenyl)-3-(2-phenylethyl)urea
  • 1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylethyl)urea

Uniqueness

1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-3-18(23-2,14-9-5-4-6-10-14)13-20-17(22)21-16-12-8-7-11-15(16)19/h4-12H,3,13H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDSWRGQKSKUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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